N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin”, was determined using various spectroscopic techniques and confirmed by a single-crystal X-ray diffraction analysis . In the single crystal, C–H…O hydrogen bonds between neighboring molecules form chains along the a-axis direction .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine”, are as follows: It has an empirical formula of C11H12N2O2 and a molecular weight of 204.23 . It is a solid substance . Its SMILES string is COC1=CC=C (C2=CC (CN)=NO2)C=C1 and its InChI is 1S/C11H12N2O2/c1-14-10-4-2-8 (3-5-10)11-6-9 (7-12)13-15-11/h2-6H,7,12H2,1H3 .Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antimicrobial Screening : A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi. This study highlights the potential therapeutic applications against microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Soil Metabolism and Environmental Impact
- Herbicide Isoxaben in Winter Wheat Crops : The soil metabolism of the herbicide isoxaben was studied in winter wheat fields. The main soil metabolite identified was demethoxyisoxaben, which is a monodemethoxylation product of isoxaben, indicating that isoxaben was metabolized into non-toxic products during the wheat crops (Rouchaud, Gustin, Callens, Vanhimme, & Bulcke, 1993).
Pharmaceutical Research
- Alzheimer's Disease Treatment : A study developed a series of 5-aroylindolyl-substituted hydroxamic acids with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated neuroprotective activity and potential as a treatment for Alzheimer's disease, suggesting significant pharmaceutical applications (Lee et al., 2018).
Herbicide Development
- Potential Herbicides : The development of 3-(methoxycarbonylmethylene) isobenzofuran-1-imines as a new class of potential herbicides was studied. The compounds showed a strong phytotoxic effect on both shoot and root systems of Arabidopsis thaliana, indicating their potential as effective synthetic herbicides (Araniti et al., 2014).
Enzyme Activity Modulation
- Effects on Transferase Enzymes : A bis-1,3,4-oxadiazole containing glycine moiety was synthesized and its effects on the activities of transferase enzymes such as GOT, GPT, and γ-GT in sera were studied. This compound demonstrated activation on GOT and GPT activities and inhibitory effects on the γ-GT activity, indicating its potential influence on enzymatic processes (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Mechanism of Action
Target of Action
Isoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Isoxazole derivatives have been known to inhibit the phosphorylation of certain proteins, leading to various biological effects .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-5-3-4-6-17(13)19(22)20-12-15-11-18(24-21-15)14-7-9-16(23-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWUOQSJYZNZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.